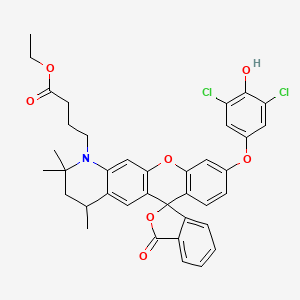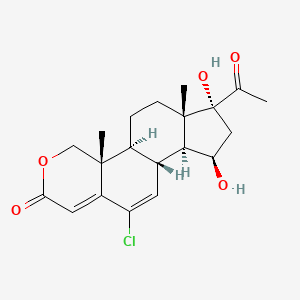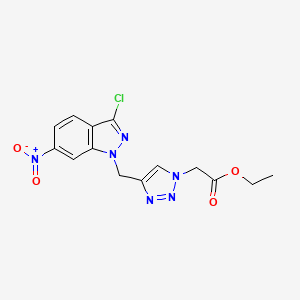
Ractopamine-d9 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ractopamine-d9 (hydrochloride) is a deuterated form of ractopamine hydrochloride, a β-adrenergic agonist. This compound is primarily used as a feed additive to promote leanness and improve feed conversion efficiency in livestock, particularly in pigs and cattle . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of ractopamine due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ractopamine-d9 (hydrochloride) involves the incorporation of deuterium atoms into the ractopamine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve:
Deuterated Reagents: Using deuterated reagents such as deuterated hydrogen gas (D2) or deuterated solvents like deuterated methanol (CD3OD).
Catalysts: Employing catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Reaction Temperature and Pressure: Conducting the reaction under controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ractopamine-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors and deuterated reagents.
Purification: Purification of the product through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and isotopic enrichment.
Quality Control: Rigorous quality control measures to verify the isotopic labeling and purity of the final product.
化学反应分析
Types of Reactions
Ractopamine-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert ractopamine-d9 into its corresponding quinone or other oxidized derivatives.
Reduction: Reduction reactions can further reduce the compound to its amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ractopamine-d9 molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Solvents: Solvents such as methanol, ethanol, and acetonitrile are commonly used in these reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ractopamine-d9, which are useful for further research and applications .
科学研究应用
Ractopamine-d9 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of ractopamine in animal models.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of ractopamine.
Toxicology: Assessing the safety and potential toxic effects of ractopamine in various species.
Analytical Chemistry: Developing and validating analytical methods for the detection and quantification of ractopamine in biological samples
作用机制
Ractopamine-d9 (hydrochloride) exerts its effects by binding to β-adrenergic receptors, specifically β1 and β2 receptors. This binding activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in enhanced protein kinase A (PKA) activity, which promotes lipolysis and muscle growth while reducing fat deposition . The molecular targets and pathways involved include:
β-Adrenergic Receptors: Activation of β1 and β2 adrenergic receptors.
Adenylate Cyclase: Stimulation of adenylate cyclase enzyme.
cAMP: Increase in cyclic adenosine monophosphate levels.
相似化合物的比较
Ractopamine-d9 (hydrochloride) can be compared with other β-adrenergic agonists, such as:
Clenbuterol: Another β-adrenergic agonist used to promote leanness in livestock. Unlike ractopamine, clenbuterol has a longer half-life and is more potent.
Zilpaterol: Similar to ractopamine, zilpaterol is used to enhance growth performance in cattle. it has different pharmacokinetic properties and regulatory status.
Salbutamol: Commonly used as a bronchodilator in humans, salbutamol also exhibits β-adrenergic agonist activity but is not used in livestock
Ractopamine-d9 (hydrochloride) is unique due to its deuterated nature, which makes it valuable for research purposes, particularly in studying the pharmacokinetics and metabolism of ractopamine.
属性
分子式 |
C18H24ClNO3 |
|---|---|
分子量 |
346.9 g/mol |
IUPAC 名称 |
4-[2,2,3,4,4,4-hexadeuterio-3-[[1,1,2-trideuterio-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i1D3,2D2,12D2,13D,18D; |
InChI 键 |
JHGSLSLUFMZUMK-WDRYABPASA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NC([2H])([2H])C([2H])(C2=CC=C(C=C2)O)O.Cl |
规范 SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)




![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)






